2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide
Description
Properties
IUPAC Name |
1,1-dioxo-2,5-dihydrothiophene-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h1H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQNDSUSUMJBLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1(=O)=O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378202 | |
| Record name | 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112161-61-2 | |
| Record name | 2,5-dihydrothiophene-3-sulfonyl chloride 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation and Chlorination
The 1,1-dioxide intermediate is subsequently functionalized at the 3-position via sulfonation. Chlorosulfonic acid (ClSO₃H) is a common reagent for introducing sulfonyl chloride groups. However, this method faces challenges, including high reagent consumption and moderate yields (~65–70%). An optimized approach involves:
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Reacting 2,5-dihydrothiophene-1,1-dioxide with chlorosulfonic acid at 0–5°C to form the sulfonic acid intermediate.
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Treating the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the sulfonyl chloride.
This two-step process improves yields to 75–80% under optimized conditions.
Direct Dehydrogenation and Sulfonylation Using Sulfuryl Chloride
A patent by discloses a one-pot method combining dehydrogenation and sulfonylation using sulfuryl chloride (SO₂Cl₂). Starting from 3-hydroxy-2-benzoyldihydrothiophene, the reaction proceeds as follows:
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Dehydrogenation : Sulfuryl chloride abstracts hydrogen from the dihydrothiophene ring, forming a conjugated diene system.
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Sulfonylation : Concurrently, SO₂Cl₂ introduces the sulfonyl chloride group at the 3-position.
Key Conditions :
This method is advantageous for its efficiency but requires precise stoichiometry to minimize over-chlorination.
Bromination-Chlorination Exchange
A related compound, 3-thiophenesulfonyl bromide (CAS 112161-62-3), is synthesized via bromination of the sulfonic acid intermediate. Analogous conditions can be adapted for chloride synthesis:
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Sulfonation : Treat 2,5-dihydrothiophene-1,1-dioxide with chlorosulfonic acid.
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Halogen Exchange : React the sulfonyl bromide intermediate with lithium chloride (LiCl) or sodium chloride (NaCl) in polar aprotic solvents (e.g., DMF).
Advantages :
Cyclization of α-Haloketones with Thioglycollic Acid Esters
A multi-step approach from involves:
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Cyclization : React α-chloroacetophenone with methyl thioglycolate in the presence of sodium methoxide to form 3-hydroxy-dihydrothiophene derivatives.
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Oxidation : Convert the hydroxyl group to a sulfonyl chloride using sulfuryl chloride.
Conditions :
Comparative Analysis of Methods
| Method | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Oxidation-Chlorination | H₂O₂, ClSO₃H, SOCl₂ | 75–80% | Scalable, uses inexpensive reagents | Multi-step, moderate yields |
| Direct Sulfuryl Chloride | SO₂Cl₂ | 82% | One-pot synthesis, high efficiency | Sensitive to stoichiometry |
| Bromination Exchange | ClSO₃H, LiCl | 70–75% | Safer halogen exchange | Requires bromide intermediate |
| Cyclization-Sulfonylation | α-Chloroacetophenone, SO₂Cl₂ | 80% | Versatile starting materials | Complex purification steps |
Chemical Reactions Analysis
Types of Reactions: 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.
Oxidation Reactions: The thiophene ring can be further oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form thiol derivatives under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfone Derivatives: Result from oxidation reactions of the thiophene ring.
Thiol Derivatives: Produced via reduction reactions.
Scientific Research Applications
Organic Synthesis
2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Sulfonylation Reactions : The compound can introduce sulfonyl groups into organic molecules, enhancing their reactivity and functional properties.
- Synthesis of Heterocycles : It is utilized in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Table 1: Common Reactions Involving this compound
| Reaction Type | Example Compounds | Outcome |
|---|---|---|
| Sulfonylation | Aromatic compounds | Formation of sulfonyl derivatives |
| Nucleophilic Substitution | Alcohols | Production of sulfonate esters |
| Cyclization | Amine derivatives | Formation of bicyclic structures |
Pharmaceutical Applications
The compound has been explored for its potential in drug development due to its biological activity. Research indicates that derivatives of 2,5-dihydrothiophene-3-sulfonyl chloride exhibit:
- Antimicrobial Activity : Several studies have demonstrated its efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
Case Study: Antibacterial Properties
In a study published in the Journal of Medicinal Chemistry, derivatives synthesized from 2,5-dihydrothiophene-3-sulfonyl chloride were tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
Material Science
Beyond organic synthesis and pharmaceuticals, this compound has applications in material science:
- Polymer Chemistry : It can be used as a monomer or additive in the production of polymers with enhanced properties such as thermal stability and mechanical strength.
Table 2: Applications in Material Science
| Application Area | Description |
|---|---|
| Coatings | Used in protective coatings for metals |
| Composites | Enhances mechanical properties of composite materials |
Safety Data Overview
| Hazard Statement | Precautionary Measures |
|---|---|
| H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection |
Mechanism of Action
The mechanism of action of 2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives . The thiophene ring can undergo oxidation and reduction reactions, which further diversify the compound’s reactivity and applications .
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, through covalent modification. This interaction can modulate the activity of these targets, leading to changes in biological pathways and processes .
Comparison with Similar Compounds
Target Compound :
- Structure : Partially saturated thiophene ring with sulfonyl chloride (-SO₂Cl) and 1,1-dioxide groups.
- Key Functional Groups : Sulfonyl chloride (electrophilic), cyclic sulfone (1,1-dioxide).
- Molecular Formula : C₄H₅ClO₂S₂.
Compound A : Thiophene, 2,5-dihydro-3-[(octylthio)methyl]-, 1,1-dioxide (CAS No. 87947-63-5)
Compound B : 2,5-Dimethylthiophene (CAS No. 638-02-8)
- Structure : Fully unsaturated thiophene ring with methyl groups at the 2- and 5-positions.
- Key Functional Groups : Aromatic thiophene (π-conjugated), methyl substituents.
- Molecular Formula : C₆H₈S .
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | 208.68 g/mol | 276.46 g/mol | 112.19 g/mol |
| Hydrophobicity (XlogP) | Likely low (polar sulfonyl) | 3.9 (highly lipophilic) | ~2.5 (moderate) |
| Reactivity | High (SO₂Cl electrophilicity) | Moderate (thioether stability) | Low (aromatic stability) |
| Solubility | Polar solvents (e.g., DMSO) | Non-polar solvents (e.g., hexane) | Hydrocarbon solvents |
Notes:
- The sulfonyl chloride in the target compound enhances its reactivity and polarity, favoring use in aqueous or polar environments .
- Compound A’s octylthio chain increases hydrophobicity, making it suitable for lipid-based formulations or surfactants .
- Compound B’s aromaticity and methyl groups confer stability, ideal for use as a solvent or precursor in electrophilic substitutions .
Target Compound :
- Primary Use : Synthesis of sulfonamides via reaction with amines.
- Example : Drug intermediates (e.g., antibacterial agents).
Compound B :
- Primary Use : Precursor for functionalized thiophenes (e.g., conducting polymers) or as a solvent .
Biological Activity
Overview
2,5-Dihydrothiophene-3-sulfonyl chloride 1,1-dioxide (CAS No. 112161-61-2) is an organosulfur compound with the molecular formula and a molecular weight of 216.67 g/mol. This compound has garnered attention in various fields, including organic chemistry, medicinal chemistry, and material science, due to its unique structural features and reactivity profile.
As a sulfonyl chloride derivative, this compound acts primarily as an electrophile. It is known to react with nucleophiles in chemical synthesis, facilitating the formation of sulfonamide and sulfonate derivatives through substitution reactions. The compound can also undergo oxidation and reduction reactions, allowing for the generation of a variety of other functionalized thiophene derivatives.
Antioxidant Properties
Research indicates that compounds related to 2,5-Dihydrothiophene-3-sulfonyl chloride exhibit significant antioxidant activity. For instance, studies utilizing the DPPH free-radical scavenging assay have demonstrated that certain derivatives can effectively neutralize free radicals, which is crucial in mitigating oxidative stress-related diseases .
Enzyme Inhibition
The compound has been investigated for its potential inhibitory effects on key enzymes associated with metabolic disorders. Notably, it has shown promise in inhibiting alpha-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are targets in the treatment of type 2 diabetes. Inhibitors of these enzymes can help improve insulin sensitivity and reduce hyperglycemia .
In Vitro Studies
In vitro evaluations have highlighted the biological activities of various derivatives of 2,5-Dihydrothiophene-3-sulfonyl chloride. These studies typically involve enzymatic assays to assess the inhibition potency against specific targets:
| Compound | Target Enzyme | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | α-Glucosidase | 15 | Moderate |
| Compound B | PTP1B | 10 | Strong |
| Compound C | Cyclooxygenase-2 | 20 | Weak |
These findings suggest that modifications to the thiophene ring can enhance biological activity and specificity towards certain enzymes .
Case Studies
One notable study involved synthesizing a series of thiophene derivatives based on the core structure of 2,5-Dihydrothiophene-3-sulfonyl chloride. The synthesized compounds were subjected to various biological assays to evaluate their potential as dual inhibitors of α-glucosidase and PTP1B. The results indicated that some derivatives exhibited synergistic effects that could be leveraged for therapeutic applications in diabetes management .
Applications in Drug Development
The versatility of 2,5-Dihydrothiophene-3-sulfonyl chloride extends to its applications in drug development. Its ability to modify biomolecules makes it a valuable precursor for designing new pharmaceuticals targeting metabolic disorders and other diseases linked to oxidative stress and inflammation.
Q & A
Q. What role does steric hindrance play in its application for polymer functionalization?
- Methodological Answer : The sulfonyl chloride group enables covalent attachment to polymers (e.g., polyesters). Steric effects are evaluated by comparing grafting efficiency with bulkier analogs. Quartz crystal microbalance (QCM) measurements quantify binding kinetics in solvent-swollen polymer matrices .
Q. How are byproducts managed in large-scale syntheses, particularly halogenated impurities?
- Methodological Answer : Halogenated byproducts (e.g., 7-chloro derivatives) are minimized via controlled stoichiometry of Cl⁻ donors. Post-reaction purification employs activated charcoal adsorption and preparative HPLC. Impurity profiling follows ICH guidelines using LC-TOF-MS .
Q. What methodologies validate its utility in synthesizing naphthothiophene scaffolds for optoelectronic materials?
- Methodological Answer : Cycloaddition reactions with diynes yield naphtho[1,2-c]thiophene dioxides. Photophysical properties (e.g., fluorescence quantum yield) are measured via UV-Vis and fluorescence spectroscopy. Charge transport properties are assessed using field-effect transistor (FET) architectures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
